N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide
Description
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-3-carboxamide core substituted with a 3-chloro-4-(1H-pyrrol-1-yl)phenyl group. This structure combines aromatic heterocycles (pyridine and pyrrole) with a carboxamide linker, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C16H12ClN3O |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrol-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O/c17-14-10-13(5-6-15(14)20-8-1-2-9-20)19-16(21)12-4-3-7-18-11-12/h1-11H,(H,19,21) |
InChI Key |
LHYSOVFGDSJLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Formation via Clauson–Kaas Reaction
The 1H-pyrrol-1-yl moiety is constructed using the Clauson–Kaas reaction, which involves cyclocondensation of 3-chloro-4-nitroaniline with 2,5-dimethoxytetrahydrofuran under acidic conditions. This method achieves a 78–85% yield by refluxing the reactants in 1,4-dioxane with hydrochloric acid. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 3-chloro-4-(1H-pyrrol-1-yl)aniline.
Reaction Conditions:
Pyridine-3-Carboxylic Acid Activation
Pyridine-3-carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) to form the corresponding acyl chloride or imidazolide intermediate. CDI activation in dimethylformamide (DMF) at 40°C for 2 hours is preferred for its mild conditions and reduced side reactions.
Key Data:
Amide Coupling Strategies
The activated pyridine-3-carboxylate is coupled with 3-chloro-4-(1H-pyrrol-1-yl)aniline using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt). This method achieves 65–72% yields, while direct acyl chloride coupling in tetrahydrofuran (THF) with triethylamine (Et₃N) yields 58–63%.
Optimized Protocol:
-
Reagents: EDCI (1.2 eq), HOBt (1.1 eq)
-
Solvent: Dichloromethane
-
Temperature: Room temperature (25°C)
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial methods employ continuous flow reactors to enhance scalability and reduce reaction times. For example, the Clauson–Kaas reaction is conducted in a microreactor at 120°C with a residence time of 5 minutes, improving yield to 89%. Similarly, amide coupling in flow systems using immobilized EDCI reduces purification steps.
Advantages:
Catalytic Nitro Group Reduction
Catalytic transfer hydrogenation with ammonium formate and Pd/C in ethanol replaces hazardous hydrogen gas. This method achieves 95% conversion at 80°C in 2 hours, with catalyst recyclability up to five cycles.
Conditions:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Clauson–Kaas + EDCI | 72 | 98.5 | Mild conditions, high selectivity | Requires anhydrous solvents |
| Acyl Chloride Coupling | 63 | 97.2 | Rapid reaction (4–6 hours) | SOCl₂ handling hazards |
| Continuous Flow | 89 | 99.1 | Scalable, reduced waste | High initial equipment cost |
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted aniline and acyl chloride byproducts. The target compound is isolated with ≥98% purity.
Recrystallization
Recrystallization from ethanol/water (7:3) at −20°C yields needle-shaped crystals suitable for X-ray diffraction analysis.
Characterization Data:
-
Melting Point : 178–180°C
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.90 (d, J = 4.8 Hz, 1H), 8.55 (dd, J = 1.6, 4.8 Hz, 1H), 7.95–7.85 (m, 2H), 7.45 (t, J = 2.0 Hz, 2H), 6.90 (t, J = 2.0 Hz, 2H).
Challenges and Mitigation Strategies
Byproduct Formation
N-Acylation of the pyrrole nitrogen is minimized by using bulky bases like N,N-diisopropylethylamine (DIPEA) instead of Et₃N.
Solvent Selection
Dimethylacetamide (DMA) replaces DMF in large-scale reactions to reduce genotoxic impurity risks.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The pyrrole moiety can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Case Studies
A study assessed the compound's cytotoxicity against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity in ovarian cancer cells while demonstrating limited toxicity towards non-cancerous cardiac cells, suggesting a selective action that could minimize side effects in normal tissues .
Data Table: Antidiabetic Efficacy
| Compound | Concentration (µM) | Insulin Sensitivity Increase (%) |
|---|---|---|
| N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide | 0.3 - 100 | 7.4 - 37.4 |
Antimicrobial Applications
The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Study
In a screening study, derivatives of this compound demonstrated remarkable activity compared to standard antibiotics like ampicillin, highlighting its potential as a new class of antimicrobial agents .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies indicate moderate binding to plasma proteins and favorable metabolic stability, which are essential for effective drug formulation.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Target Compound: N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide
- Core structure : Pyridine-3-carboxamide.
- Substituents : 3-Chloro-4-(1H-pyrrol-1-yl)phenyl group.
- Key functional groups : Carboxamide, chloro, pyrrole.
Analog 1: N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide
- Core structure: Cyanoacetamide.
- Substituents : 3-Chloro-4-(pyridin-2-ylmethoxy)phenyl group.
- Key functional groups: Cyano, methoxy, pyridine.
Analog 2: N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Core structure: Thiazolidinone ring fused with pyridine-3-carboxamide.
- Substituents : 4-Chlorophenyl, methyl.
- Key functional groups: Thiazolidinone, carboxamide, chloro.
Analog 3: 6-chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide
- Core structure: Pyridine-3-carboxamide with thiazole and cyclohexylamino groups.
- Substituents: Methylphenyl, cyclohexylamino.
- Key functional groups : Thiazole, carboxamide, chloro.
Analog 4: 4-chloro-1-(piperidin-4-yl)-N-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide
- Core structure : Pyrazole-carboxamide.
- Substituents : Piperidin-4-yl, pyridin-2-yl.
- Key functional groups : Pyrazole, carboxamide, chloro.
Key Differentiators
Heterocyclic Diversity: The target compound’s pyrrole group distinguishes it from analogs with pyridylmethoxy (Analog 1), thiazolidinone (Analog 2), or piperidine (Analog 4) substituents.
Synthetic Complexity : Analog 3 and 4 require multi-step heterocyclic assembly, whereas the target compound’s synthesis is likely more straightforward.
Bioactivity Potential: The pyrrole moiety in the target compound may enhance binding to hydrophobic enzyme pockets compared to the polar methoxy group in Analog 1.
Biological Activity
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide, a compound with a complex structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrole derivatives under controlled conditions. A common method includes a catalyst-free approach that is environmentally friendly and yields high-purity products. The compound's molecular formula is , with a molecular weight of approximately 249.68 g/mol.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolo[3,4-c]pyridine, related to this compound, demonstrate significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells . The mechanism often involves the inhibition of key proteins involved in cancer cell proliferation.
- Antimicrobial Activity : Compounds containing similar structural motifs have been investigated for their antimicrobial properties. For instance, certain pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against bacterial strains .
- Neurological Effects : Some studies suggest potential applications in treating diseases affecting the nervous system due to their ability to modulate neurotransmitter systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Notably, it may inhibit the activity of certain kinases involved in cancer progression, thereby inducing apoptosis in malignant cells .
Case Study 1: Anticancer Efficacy
A study conducted by Kalai et al. focused on the synthesis and evaluation of pyrrolo[3,4-c]pyridine derivatives for anticancer activity. The results indicated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of compounds similar to this compound. The results demonstrated significant inhibitory effects against various bacterial strains, highlighting the potential for these compounds in treating infectious diseases .
Data Summary
| Biological Activity | Effect | Target/Mechanism |
|---|---|---|
| Anticancer | Moderate cytotoxicity against ovarian cancer cells | Inhibition of oncogenic pathways |
| Antimicrobial | Effective against bacterial strains | Disruption of bacterial cell function |
| Neurological | Potential modulation of neurotransmitter systems | Interaction with neuroreceptors |
Q & A
What synthetic strategies optimize the yield of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide in multi-step reactions?
Advanced synthesis requires careful selection of catalysts, protecting groups, and reaction conditions. For example, coupling reactions using Pd₂(dba)₃ with XPhos as a ligand under inert atmospheres (e.g., nitrogen) improve cross-coupling efficiency, as demonstrated in a palladium-catalyzed Buchwald-Hartwig amination (yield: 70%) . Boc (tert-butoxycarbonyl) protection of intermediates enhances stability during purification, as seen in tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate synthesis (yield: 88%) . Methodological optimization includes:
- Catalyst systems : Pd-based catalysts with bulky phosphine ligands (e.g., XPhos) minimize side reactions.
- Workup protocols : Acidic aqueous washes (e.g., 1 M HCl) remove unreacted amines, while reverse-phase HPLC ensures purity .
How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotamers) or crystal packing. For example, in N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, single-crystal X-ray analysis confirmed planar geometry of the thiazolidinone ring, while NMR data indicated minor conformational flexibility in solution . Key steps for resolution:
- Variable-temperature NMR : Identifies coalescence points for dynamic processes.
- DFT calculations : Compare computed vs. experimental bond lengths/angles (e.g., C–C mean deviation: 0.007 Å in X-ray) .
What mechanistic insights guide the design of analogs targeting mPGES-1 inhibition?
The pyridine-3-carboxamide scaffold shows potential in mPGES-1 inhibition, a therapeutic target for inflammation. Rational design leverages:
- Crystal structure analysis : Hydrogen bonding between the carboxamide group and Arg126/Thr124 residues stabilizes binding .
- Substitution patterns : Chlorine at the 3-position enhances hydrophobic interactions, while pyrrol-1-yl groups improve solubility via π-stacking .
- Bioisosteric replacements : Fluorine substitutions (e.g., 4-fluorophenyl) reduce metabolic degradation, as seen in related inhibitors .
How do reaction conditions influence regioselectivity in pyrrole ring functionalization?
Regioselectivity in pyrrole substitution depends on electronic and steric factors. For example, electrophilic aromatic substitution at the 1H-pyrrol-1-yl group favors the α-position due to nitrogen’s electron-donating effects. Key considerations:
- Directing groups : Boc protection of pyridine nitrogen directs coupling to the para-chloro position .
- Temperature control : Lower temperatures (e.g., 35°C) minimize side reactions in copper-catalyzed cyclopropane amine coupling .
What computational methods predict the compound’s pharmacokinetic properties?
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling employs:
- Molecular dynamics (MD) simulations : Assess membrane permeability via logP calculations (estimated logP: ~3.2 for pyridine-3-carboxamide derivatives) .
- CYP450 inhibition models : Docking studies identify metabolic hotspots (e.g., cytochrome P450 3A4 interactions) .
How can structure-activity relationship (SAR) studies improve biological potency?
SAR analysis of analogs reveals critical pharmacophores:
- Pyridine core : Essential for target binding; methylation at the 5-position increases metabolic stability .
- Chlorophenyl group : Substitution at the 3-position enhances affinity (IC₅₀ < 100 nM in mPGES-1 inhibition) .
- Pyrrole modifications : Bulky substituents (e.g., 3-thienyl) improve selectivity over COX-2 .
What analytical techniques validate synthetic intermediates and final products?
- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ = 215.1024) with <2 ppm error .
- Multinuclear NMR : ¹H and ¹³C NMR distinguish regioisomers (e.g., δ 8.87 ppm for pyridine protons) .
- X-ray diffraction : Resolves stereochemical ambiguities (e.g., dihedral angles in thiazolidinone rings) .
How do solvent polarity and pH affect the compound’s stability during storage?
- Polar aprotic solvents : DMF or DMSO prevent hydrolysis of the carboxamide bond.
- pH control : Buffered solutions (pH 6–7) minimize degradation, as acidic conditions protonate pyridine nitrogen, increasing reactivity .
What strategies mitigate cytotoxicity in early-stage drug development?
- Scaffold hopping : Replace pyrrole with indole or thiazole moieties to reduce off-target effects .
- Prodrug approaches : Mask the carboxamide as an ester to enhance selectivity .
How are catalytic intermediates characterized in palladium-mediated coupling reactions?
- In situ XAFS spectroscopy : Tracks Pd oxidation states (0 to II) during catalytic cycles .
- HPLC-MS monitoring : Identifies transient intermediates (e.g., oxidative addition complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
